N-(4-methoxyphenyl)-N'-methylethanediamide
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Overview
Description
N-(4-methoxyphenyl)-N’-methylethanediamide: is an organic compound that features a methoxyphenyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(4-methoxyphenyl)-N’-methylethanediamide typically begins with 4-methoxyaniline and ethylenediamine.
Reaction Conditions: The reaction involves the formation of an amide bond between the amine group of 4-methoxyaniline and the carboxyl group of ethylenediamine. This can be achieved through a condensation reaction using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave-assisted synthesis can also enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-methoxyphenyl)-N’-methylethanediamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: N-(4-methoxyphenyl)-N’-methylethanediamide can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Anticancer Research: Research has shown that derivatives of this compound exhibit activity against certain cancer cell lines, making it a potential lead compound for anticancer drug development.
Industry:
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
Mechanism:
Enzyme Inhibition: N-(4-methoxyphenyl)-N’-methylethanediamide exerts its effects by binding to the active site of target enzymes, thereby inhibiting their activity. This can disrupt various biochemical pathways, leading to therapeutic effects.
Molecular Targets and Pathways:
Targets: Enzymes such as kinases and proteases.
Pathways: Inhibition of these enzymes can affect signaling pathways involved in cell proliferation and apoptosis, making the compound relevant in cancer research.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-N’-methylacetamide: Similar structure but with an acetamide group instead of an ethanediamide group.
4-methoxy-N-methylbenzamide: Lacks the ethanediamide backbone, making it less versatile in forming complexes with metals.
Uniqueness:
Versatility: The presence of both the methoxyphenyl group and the ethanediamide backbone allows for a wide range of chemical modifications and applications.
Stability: The compound exhibits good thermal and chemical stability, making it suitable for various industrial applications.
Properties
IUPAC Name |
N'-(4-methoxyphenyl)-N-methyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-11-9(13)10(14)12-7-3-5-8(15-2)6-4-7/h3-6H,1-2H3,(H,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUXKDLZPHRRCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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